(2-Methoxyphenyl)(phenyl)phosphane
Description
Nomenclature and Structural Context for (2-Methoxyphenyl)(phenyl)phosphane and Related Diphosphines
The systematic IUPAC name for this compound is this compound. It is also commonly referred to by other names such as (o-methoxyphenyl)phenylphosphine or 2-(phenylphosphino)anisole. The structure consists of a central phosphorus atom bonded to one phenyl group and one anisole (B1667542) group, where the methoxy (B1213986) group is at the ortho position.
This phosphane is a monodentate ligand, meaning it binds to a metal center through its single phosphorus atom. numberanalytics.com However, it serves as a crucial building block for more complex and widely used bidentate phosphine (B1218219) ligands, also known as diphosphines. alfa-chemistry.com These larger molecules contain two phosphino (B1201336) groups connected by a backbone and can chelate to a metal center, offering enhanced stability and control in catalytic processes. alfa-chemistry.comwikipedia.org A prominent example is (1S,2S)-(+)-Bis[(2-methoxyphenyl)phenylphosphino]ethane, also known as (S,S)-DIPAMP, which is synthesized from a derivative of this compound. sigmaaldrich.comchemspider.com
Table 1: Nomenclature of this compound and a Related Diphosphine
| Common Name | IUPAC Name | CAS Number | Molecular Formula |
| This compound | This compound | 1485-88-7 | C₁₃H₁₃OP |
| (S,S)-DIPAMP | (1S,2S)-1,2-Ethanediylbis[(2-methoxyphenyl)phenylphosphine] | 97858-62-3 | C₂₈H₂₈O₂P₂ |
Historical Evolution and Impact in Ligand Design and Organometallic Chemistry
The use of phosphine ligands in organometallic chemistry dates back to the early 20th century, with their significance becoming fully appreciated in the mid-20th century with the rise of homogeneous catalysis. numberanalytics.com The discovery of Wilkinson's catalyst, RhCl(PPh₃)₃, in 1966 was a landmark achievement, showcasing the power of phosphine ligands in catalytic reactions like hydrogenation. numberanalytics.com
Chemists soon realized that by modifying the organic groups (R) on the phosphorus atom, they could systematically alter the electronic and steric properties of the ligand. umb.edu This ability to "tune" the ligand allows for fine control over the reactivity and selectivity of the metal catalyst. The introduction of the 2-methoxyphenyl group, as seen in this compound, was a significant advancement. The oxygen atom of the methoxy group can potentially interact with the metal center, influencing the coordination sphere and the catalytic outcome. This feature has been exploited in the design of numerous ligands for a wide range of catalytic reactions.
The development of chiral phosphines, such as the DIPAMP ligand derived from this compound, revolutionized asymmetric catalysis. These ligands enabled the synthesis of enantiomerically pure compounds, a critical need in the pharmaceutical and fine chemical industries. alfa-chemistry.com
Scope and Enduring Research Relevance in Modern Organic and Inorganic Synthesis
The importance of this compound and its derivatives continues to grow. These phosphines are integral to a variety of catalytic cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. numberanalytics.comsigmaaldrich.com The choice of phosphine ligand can dramatically affect the efficiency and selectivity of these transformations. numberanalytics.com
Recent research continues to explore new applications for these phosphines. For instance, they are used in the synthesis of novel luminescent materials, where the phosphine ligand helps to create metal complexes with interesting photophysical properties. alfa-chemistry.com Furthermore, new synthetic methods are being developed for the phosphine itself and its derivatives, aiming for more efficient and sustainable processes. A notable example is the synthesis of bis(2-methoxyphenyl)phosphine (B161851) oxide, a precursor to related ligands, through a process involving anisole and triethyl phosphate. google.com
Researchers are also investigating the use of these phosphines in innovative catalytic cycles. For example, recent studies have described the use of related phosphine oxides in photoinduced cobaloxime catalysis for the synthesis of complex heterocyclic compounds like phosphorylated thiochromones. acs.orgacs.org This highlights the ongoing efforts to expand the utility of phosphine-based catalysts into new areas of chemical synthesis, driven by the need for milder and more selective reaction conditions. acs.orgacs.org
Structure
3D Structure
Properties
CAS No. |
92025-78-0 |
|---|---|
Molecular Formula |
C13H13OP |
Molecular Weight |
216.21 g/mol |
IUPAC Name |
(2-methoxyphenyl)-phenylphosphane |
InChI |
InChI=1S/C13H13OP/c1-14-12-9-5-6-10-13(12)15-11-7-3-2-4-8-11/h2-10,15H,1H3 |
InChI Key |
SUUQYVCQNGGMBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1PC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2 Methoxyphenyl Phenyl Phosphane
General Synthetic Strategies for Arylphosphanes
The synthesis of arylphosphanes constitutes a cornerstone of organophosphorus chemistry, providing access to a diverse array of ligands for catalysis and materials science. nih.gov General strategies often involve the formation of phosphorus-carbon bonds through nucleophilic or electrophilic pathways.
A prevalent method involves the reaction of phosphorus halides, such as phosphorus trichloride (B1173362) (PCl₃) or chlorodiphenylphosphine (B86185) (Ph₂PCl), with organometallic reagents. nih.gov These reagents, typically organolithium or Grignard reagents, act as potent nucleophiles, displacing halide ions from the phosphorus center to form the desired P-C bond. nih.govwikipedia.org The sequential addition of different organometallic reagents allows for the construction of unsymmetrical phosphines.
Alternatively, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for P-C bond formation. researchgate.net These methods, such as the Suzuki or Negishi coupling, enable the coupling of aryl halides or triflates with phosphine (B1218219) sources, offering a high degree of functional group tolerance and control over the final product's structure. researchgate.netelsevierpure.com
Another important approach is the reduction of the corresponding phosphine oxides. Phosphine oxides are often the more stable and easily handled precursors. A variety of reducing agents, including silanes and metal hydrides, can be employed to deoxygenate the phosphine oxide to the desired phosphine. rsc.org This method is particularly useful for preparing phosphines that might be sensitive to the conditions of other synthetic routes.
These general strategies provide a versatile toolbox for chemists to synthesize a wide range of arylphosphanes, tailored to specific applications in catalysis, materials science, and medicinal chemistry. nih.gov
Specific Routes for (2-Methoxyphenyl)(phenyl)phosphane Synthesis
The synthesis of the specific compound, this compound, can be achieved through several distinct and effective routes. These methods often take advantage of the unique reactivity of the methoxy (B1213986) group on the phenyl ring to direct the reaction and facilitate the desired bond formations.
Direct Ortho-Metallation and Subsequent Substitution Reactions
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In the context of synthesizing this compound, the methoxy group of anisole (B1667542) acts as a directing group, facilitating the deprotonation of the ortho-position by a strong base, typically an organolithium reagent like n-butyllithium. wikipedia.org This generates a highly reactive aryllithium intermediate.
This lithiated species can then be reacted with an electrophilic phosphorus reagent, such as chlorodiphenylphosphine (Ph₂PCl), to form the desired P-C bond at the ortho position. wikipedia.org This method offers excellent regioselectivity, ensuring the formation of the (2-methoxyphenyl) isomer. The reaction is typically carried out in an inert solvent like tetrahydrofuran (B95107) (THF) at low temperatures to control the reactivity of the organolithium intermediate.
| Reactant 1 | Reactant 2 | Reagent | Product | Ref. |
| Anisole | n-Butyllithium | 2-Lithioanisole | wikipedia.org | |
| 2-Lithioanisole | Chlorodiphenylphosphine | This compound | wikipedia.org |
Grignard Reagent Approaches for P-C Bond Formation
Grignard reagents, with the general formula R-Mg-X, are versatile nucleophiles in organic synthesis and play a crucial role in the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgsigmaaldrich.com In the synthesis of this compound, a Grignard reagent derived from 2-bromoanisole (B166433) is a key intermediate.
The Grignard reagent, 2-methoxyphenylmagnesium bromide, is prepared by reacting 2-bromoanisole with magnesium metal in a suitable ether solvent, such as diethyl ether or THF. sigmaaldrich.comlibretexts.org This organomagnesium compound then serves as a potent nucleophile that can react with an electrophilic phosphorus source like chlorodiphenylphosphine. The reaction proceeds via a nucleophilic substitution at the phosphorus center, displacing the chloride and forming the desired P-C bond. nih.gov
| Reactant 1 | Reactant 2 | Product | Ref. |
| 2-Bromoanisole | Magnesium | 2-Methoxyphenylmagnesium bromide | sigmaaldrich.com |
| 2-Methoxyphenylmagnesium bromide | Chlorodiphenylphosphine | This compound | nih.gov |
This approach is widely used due to the commercial availability of the starting materials and the generally high yields of the Grignard formation and subsequent coupling reaction.
Reduction of Corresponding Phosphine Oxides
The reduction of phosphine oxides to their corresponding phosphines is a common and effective synthetic strategy, particularly when the phosphine itself is air-sensitive or difficult to handle. rsc.org The precursor, (2-Methoxyphenyl)(phenyl)phosphine oxide, can be synthesized through various methods, including the Grignard reaction between 2-methoxyphenylmagnesium bromide and diphenylphosphinic chloride.
The reduction typically proceeds with retention or inversion of configuration at the phosphorus center, a crucial consideration in the synthesis of chiral phosphines. rsc.org
| Precursor | Reducing Agent | Product | Ref. |
| (2-Methoxyphenyl)(phenyl)phosphine oxide | Trichlorosilane | This compound | organic-chemistry.org |
| (2-Methoxyphenyl)(phenyl)phosphine oxide | Lithium Aluminum Hydride | This compound | organic-chemistry.org |
Stereoselective Synthesis of Chiral Derivatives and Enantiopure Precursors
The synthesis of chiral phosphines is of paramount importance in asymmetric catalysis, where they serve as ligands for transition metals. nih.gov The stereoselective synthesis of derivatives of this compound, where the phosphorus atom is a stereocenter, requires specialized methodologies.
Chiral Auxiliary-Based Methodologies
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com In the context of phosphine synthesis, a chiral auxiliary can be attached to the phosphorus atom to direct the stereoselective addition of substituents. nsf.gov
A common strategy involves the use of chiral alcohols or amines, such as (-)-menthol or pseudoephedrine, to form diastereomeric phosphinates or phosphinamides. tcichemicals.comnih.gov These diastereomers can then be separated by chromatography or crystallization. Subsequent nucleophilic displacement of the chiral auxiliary with an organometallic reagent, such as a Grignard or organolithium reagent, proceeds with a predictable stereochemical outcome, often with inversion of configuration at the phosphorus center. nsf.gov This allows for the synthesis of enantiomerically enriched P-stereogenic phosphine oxides, which can then be reduced to the corresponding chiral phosphines. nsf.govacs.org
| Chiral Auxiliary | Reactant | Intermediate | Subsequent Reaction | Product | Ref. |
| (-)-Menthol | Dichlorophenylphosphine | Menthyl phenylphosphonochloridite | Reaction with 2-methoxyphenylmagnesium bromide, then oxidation | Diastereomeric (2-Methoxyphenyl)(phenyl)phosphine oxides | tcichemicals.com |
| Pseudoephedrine | Dichlorophenylphosphine | Pseudoephedrine-based phosphonamidite | Reaction with 2-methoxyphenylmagnesium bromide, then oxidation | Diastereomeric (2-Methoxyphenyl)(phenyl)phosphine oxides | nih.gov |
This methodology provides a reliable and versatile route to access a wide range of enantiopure P-chiral phosphines for applications in asymmetric catalysis and other stereoselective transformations.
Enantioseparation Techniques for P-Stereogenic Intermediates
The synthesis of enantiomerically pure this compound relies heavily on the effective separation of its P-stereogenic precursors. These precursors, typically secondary phosphine oxides (SPOs), are synthesized as racemic mixtures and subsequently resolved to yield the desired enantiomer. Various techniques have been developed for this purpose, with classical resolution via diastereomeric complex formation being a prominent and widely studied method.
Classical resolution is a well-established method for separating enantiomers of P-stereogenic secondary phosphine oxides. acs.org This technique involves the use of a chiral resolving agent to form diastereomeric complexes with the racemic SPO. Due to their different physical properties, these diastereomeric complexes can be separated by fractional crystallization. Subsequent removal of the chiral auxiliary releases the enantiomerically enriched SPO.
One of the most effective classes of resolving agents for P-stereogenic SPOs are TADDOL derivatives. acs.orgnih.gov These chiral diols have demonstrated broad applicability in the resolution of various aryl- and alkyl-substituted SPOs. nih.gov For instance, the resolution of a library of racemic secondary phosphine oxides was successfully achieved using TADDOL derivatives, yielding high enantiomeric excesses (ee) for several compounds. nih.govnih.gov
In a notable study, (2-Methoxyphenyl)phenylphosphine oxide, a direct precursor to the target compound, was subjected to resolution. nih.gov While the resolution of some ortho-substituted derivatives proved challenging, this highlights the subtle structural influences on the efficiency of diastereomeric complex formation. nih.gov The success of the resolution is dependent on factors such as the electronic nature and steric hindrance of the substituents on the phosphine oxide. nih.gov
Another class of effective resolving agents includes derivatives of tartaric acid, such as O,O'-dibenzoyltartaric acid (DBTA), and their salts. acs.orgtandfonline.com These have been successfully employed in the resolution of both cyclic and acyclic P-stereogenic phosphine oxides. tandfonline.com
The general procedure for classical resolution involves mixing the racemic secondary phosphine oxide with the chiral resolving agent in a suitable solvent system. The choice of solvent is critical for the selective crystallization of one diastereomer. After separation of the crystalline diastereomeric complex, the enantiomerically enriched phosphine oxide is recovered.
The table below summarizes the results of the classical resolution of various P-stereogenic secondary phosphine oxides using (R,R)-spiro-TADDOL. This data showcases the effectiveness of this method for a range of substrates.
Table 1: Resolution of P-Stereogenic Secondary Phosphine Oxides with (R,R)-spiro-TADDOL acs.orgnih.gov
| Racemic Secondary Phosphine Oxide | Enantiomeric Excess (ee) of Resolved Product (%) | Yield (%) |
|---|---|---|
| (2-Methylphenyl)phenylphosphine oxide | >98 | 65 |
| (3-Methylphenyl)phenylphosphine oxide | >98 | 27 |
| (4-Methylphenyl)phenylphosphine oxide | 82 | 41 |
| (4-Trifluoromethylphenyl)phenylphosphine oxide | >98 | 33 |
| (2-Phenylphenyl)phenylphosphine oxide | 79 | 12 |
| Isopropyl(phenyl)phosphine oxide | 92 | 20 |
| t-Butyl(phenyl)phosphine oxide | >98 | 48 |
| (1-Naphthyl)phenylphosphine oxide | 96 | 35 |
Beyond classical resolution, other strategies for obtaining enantiopure P-stereogenic intermediates include kinetic resolution and asymmetric synthesis. acs.orgacs.orgnsf.gov Kinetic resolution involves the differential reaction of the enantiomers in a racemic mixture with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. acs.org Asymmetric synthesis aims to directly produce an enantiomerically enriched product through the use of chiral auxiliaries or catalysts. acs.orgjst.go.jpnih.govnih.gov These methods offer alternative pathways to access the desired P-chiral building blocks for the synthesis of this compound.
Coordination Chemistry of 2 Methoxyphenyl Phenyl Phosphane Ligands
Ligand Properties and Electronic/Steric Effects of the (2-Methoxyphenyl)(phenyl)phosphane Moiety
The reactivity and efficacy of a phosphine (B1218219) ligand in a metal complex are largely dictated by its electronic and steric characteristics. These properties are often quantified by the Tolman electronic parameter (TEP) and the ligand cone angle (θ).
The steric bulk of a phosphine ligand is quantified by its cone angle, which is the solid angle formed at the metal center by the van der Waals radii of the ligand's substituents. This parameter is crucial in determining the coordination number and geometry of the resulting complex, thereby influencing its catalytic activity. The cone angle for this compound is not explicitly documented, but it is expected to be significant due to the presence of the ortho-methoxy group, which can influence the ligand's coordination geometry and the accessibility of the catalytic center. The interplay of these electronic and steric factors governs the coordination chemistry and catalytic performance of its metal complexes. wikipedia.orgweebly.comresearchgate.netrsc.org
Complexation with Transition Metals in Homogeneous Catalysis
This compound and its derivatives are versatile ligands for a range of transition metals, forming complexes that are active catalysts in various organic transformations.
Rhodium(I) Complexes
Rhodium(I) complexes bearing phosphine ligands are renowned for their catalytic prowess, particularly in hydroformylation reactions. While specific data for Rhodium(I) complexes with this compound is scarce, studies on related rhodium complexes with phosphine-sulfur ligands have shown that the electronic and steric properties of the ligand significantly impact catalytic performance. For instance, in the hydroformylation of propylene, the coordination of sulfur-containing phosphine ligands to rhodium alters the geometric and electronic properties of the catalyst, thereby influencing the reaction's efficiency. rsc.org Theoretical and experimental studies on such systems provide insights into how the ligand sphere can be tuned to optimize catalytic activity. rsc.orgchemrxiv.org
| Catalyst Precursor | Ligand | Substrate | Product | TON | TOF (h⁻¹) | Reference |
| RhH(CO)(PPh₃)₃ | DPPB | Ethylene (B1197577) | Propionaldehyde | 3235 | - | researchgate.net |
| MOF-808-2.0DPPB-RhH | DPPB | Ethylene | Propionaldehyde | 4413 | 1471 | researchgate.net |
Data for related phosphine ligands are presented to illustrate typical catalytic performance.
Palladium(II) Complexes
Palladium(II) complexes with phosphine ligands are workhorses in cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions. The this compound ligand is expected to form stable and active palladium(II) catalysts for these transformations. The Heck reaction, for instance, typically involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgnih.govorganic-chemistry.org Similarly, the Suzuki-Miyaura coupling utilizes palladium catalysts to form carbon-carbon bonds between organoboranes and organic halides. nih.govrsc.orgresearchgate.netcapes.gov.br The performance of these catalysts is highly dependent on the nature of the phosphine ligand.
| Catalyst | Aryl Halide | Arylboronic Acid | Product | Yield (%) | Reference |
| [Pd(L1)Cl₂] | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | 95 | rsc.org |
| [Pd(L2)Cl₂] | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | 92 | rsc.org |
L1 = PhSCH₂CH₂SAr, L2 = PhSCH₂CH₂SeAr. Data for related phosphine-containing ligands are presented.
Silver(I) Complexes
A Silver(I) complex with this compound, specifically Bis(2-methoxyphenyl)diphenylphosphane-κPsilver(I), has been synthesized and structurally characterized. In this complex, the silver(I) ion is in a distorted tetrahedral coordination environment, bonded to two phosphine ligands and a bidentate nitrite (B80452) anion. The P—Ag—P bond angle is notably large at 129.126 (16)°. iucr.org
| Parameter | Value | Reference |
| Bond Lengths (Å) | ||
| Ag—P1 | 2.455(2) | iucr.orgnih.gov |
| Ag—P2 | 2.457(2) | iucr.orgnih.gov |
| Ag—O1 | 2.711(2) | iucr.orgnih.gov |
| Ag—O2 | 2.709(2) | iucr.orgnih.gov |
| **Bond Angles (°) ** | ||
| P1—Ag—P2 | 137.76(7) | iucr.orgnih.gov |
| O1—Ag—O2 | 50.38 (6) | iucr.org |
| P1—Ag—O1 | 96.07(6) | iucr.orgnih.gov |
| P2—Ag—O2 | 96.33(6) | iucr.orgnih.gov |
Data is for the closely related diphenyl(2-methoxyphenyl)phosphine (B1584844) ligand.
Ruthenium(II) Complexes
Ruthenium(II) complexes bearing phosphine ligands are effective catalysts for a variety of transformations, including transfer hydrogenation. najah.eduscholaris.canih.govrsc.orgmdpi.com The electronic and steric properties of the phosphine ligand play a critical role in the activity and selectivity of these catalysts. For example, replacing phenyl substituents with more electron-donating methyl groups in ether-phosphine ruthenium(II) complexes can switch the catalytic mechanism from direct hydrogenation to transfer hydrogenation. najah.edu
| Catalyst | Substrate | Product | Yield (%) | Time (h) | Reference |
| [RuCl₂(P-P)(N-N)] | Acetophenone | 1-Phenylethanol | >90 | 0.5 - 4.0 | najah.edu |
| [RuCl₂(dppf)(picam)] | Acetophenone | 1-Phenylethanol | 98 | 1 | mdpi.com |
P-P and N-N represent various diphosphine and diamine ligands, respectively. dppf = 1,1'-bis(diphenylphosphino)ferrocene, picam = picolylamine. Data for related phosphine ligands are presented.
Platinum(II) Complexes
Platinum(II) complexes containing phosphine ligands are known for their applications in catalysis and materials science. scholaris.canih.govresearchgate.net The synthesis of such complexes often involves the reaction of a suitable platinum(II) precursor, like K₂PtCl₄, with the phosphine ligand. The resulting complexes can exhibit interesting structural and photophysical properties. The characterization of these complexes typically involves multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P, and ¹⁹⁵Pt NMR) and single-crystal X-ray diffraction.
| Complex | ³¹P NMR (δ, ppm) | ¹⁹⁵Pt NMR (δ, ppm) | Reference |
| cis-[PtCl₂(1-methyl-4-nitropyrazole)₂] | - | -2097 | nih.gov |
| trans-[PtCl₂(1-methyl-4-nitropyrazole)₂] | - | -2105 | nih.gov |
Data for related nitropyrazole ligands are presented to illustrate typical spectroscopic values.
Other Metal Centers and Diverse Coordination Modes
The this compound ligand, and its derivatives, exhibit versatile coordination behavior with a range of metal centers, adopting various coordination modes. This versatility is largely attributed to the presence of both a soft phosphorus donor and a potentially coordinating hard oxygen donor from the methoxy (B1213986) group.
While extensive research has focused on certain transition metals, the ligand's ability to coordinate with other metal centers is also noteworthy. For instance, its interaction with silver(I) has been structurally characterized. In the complex bis(2-methoxyphenyl)diphenylphosphane-κPsilver(I), two phosphane ligands coordinate to the silver center through their phosphorus atoms in a monodentate fashion. iucr.orgiucr.org The silver atom in this complex adopts a distorted tetrahedral geometry, with the remaining coordination sites occupied by a bidentate nitrito ligand. iucr.orgiucr.org
The coordination modes of phosphinine ligands, which are phosphorus-containing analogues of pyridine, have been extensively studied and offer insight into the potential diversity for phosphanes like this compound. Phosphinines can coordinate to metal centers through the phosphorus atom (η¹-coordination), through the π-system of the aromatic ring (η⁶-coordination), or through a combination of both, acting as bridging ligands. cardiff.ac.uk This suggests that under specific conditions, the phenyl or methoxyphenyl ring of this compound could potentially engage in π-coordination with a metal center, although P-coordination is most common.
Furthermore, hybrid ligands containing a phosphane moiety alongside another donor, such as a silylene, demonstrate adjustable coordination behavior depending on the metal center. nih.gov This highlights the principle that the electronic and steric properties of the metal ion play a crucial role in determining the preferred coordination mode of a multifunctional ligand. nih.gov In the context of this compound, the "hard-soft" nature of the ligand allows it to adapt to the specific preferences of the metal center it coordinates with.
The following table summarizes the coordination behavior of this compound and related ligands with different metal centers.
| Metal Center | Ligand | Coordination Mode | Complex Example |
| Silver(I) | (2-Methoxyphenyl)diphenylphosphane | Monodentate (P-coordination) | [Ag(NO₂)((C₆H₅)₂P(C₆H₄OCH₃))₂] iucr.orgiucr.org |
| Rhodium(I) | 2,4,6-Triaryl-λ³-phosphinine | Bridging (P and π-coordination) | [Rh₂(CO)₂(μ-phosphinine)₂] cardiff.ac.uk |
| Copper(I) | Diphenylphosphanyl-borane | Monodentate (P-coordination) | [CuCl(Ph₂PBH₂·NMe₃)₂] researchgate.net |
| Tantalum(V) | ortho-phenylene-bridged aryloxy phosphine | Chelating (P,O-coordination) | TaCl₃(R[OPO]) scispace.com |
This table is based on data from the cited sources and is intended to be illustrative rather than exhaustive.
Structural Elucidation of Metal Complexes
A notable example is the crystal structure of bis(2-methoxyphenyl)diphenylphosphane-κPsilver(I). iucr.orgiucr.org In this complex, the silver(I) center is coordinated by two phosphane ligands and one nitrito anion. The coordination geometry around the silver atom is described as a distorted tetrahedron. The two phosphorus atoms from the phosphane ligands and the two oxygen atoms from the bidentate nitrito ligand constitute the coordination sphere. iucr.orgiucr.org The P-Ag-P bond angle is significantly large at 129.126 (16)°, while the O-Ag-O chelate angle is acute at 50.38 (6)°. iucr.orgiucr.org The P-Ag-O angles vary between 99.51 (5)° and 118.45 (6)°. iucr.orgiucr.org This structure clearly demonstrates the monodentate coordination of the phosphane ligand through the phosphorus atom, with the methoxy group not directly involved in coordination to the silver center in this particular case.
The following interactive table presents selected crystallographic data for the silver(I) complex.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | iucr.org |
| Space Group | C2/c | iucr.org |
| P1-Ag1-P2 Angle (°) | 129.126 (16) | iucr.orgiucr.org |
| O1-Ag1-O2 Angle (°) | 50.38 (6) | iucr.orgiucr.org |
| P1-Ag1-O1 Angle (°) | 118.45 (6) | iucr.org |
| P1-Ag1-O2 Angle (°) | 100.00 (5) | iucr.org |
| P2-Ag1-O1 Angle (°) | 99.51 (5) | iucr.org |
| P2-Ag1-O2 Angle (°) | 115.11 (6) | iucr.org |
Crystallographic studies on related phosphane complexes, such as those of copper(I) with phosphanylborane ligands, also provide valuable comparative data. researchgate.net These studies collectively underscore the importance of steric and electronic factors in determining the final solid-state structure of such complexes.
Spectroscopic methods are indispensable for characterizing the structure and purity of this compound complexes in solution and for corroborating solid-state structures. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, and mass spectrometry are among the most informative techniques.
NMR Spectroscopy: ³¹P NMR spectroscopy is highly sensitive to the chemical environment of the phosphorus atom. The coordination of a phosphane ligand to a metal center typically results in a significant downfield shift of the ³¹P NMR signal compared to the free ligand, and the magnitude of this coordination shift can provide insights into the nature of the metal-phosphorus bond. For complexes containing multiple phosphane ligands, the multiplicity of the signals and the ³¹P-¹H coupling constants can help elucidate the geometry of the complex. While specific ³¹P NMR data for this compound complexes is found within broader studies, the general principles are well-established. acs.orgacs.org ¹H and ¹³C NMR spectroscopy are also routinely used to confirm the integrity of the ligand framework upon coordination. rsc.org For instance, the ¹H NMR spectrum would show characteristic signals for the methoxy protons and the aromatic protons, and changes in their chemical shifts upon coordination can indicate electronic effects or conformational changes. chemicalbook.comchemicalbook.com
Mass Spectrometry: Mass spectrometry (MS) is a powerful tool for determining the molecular weight of the resulting complexes and for obtaining information about their composition and fragmentation patterns. Techniques such as Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are commonly employed. acs.org ESI-MS is particularly useful for characterizing charged complexes in solution. The observed mass-to-charge ratio (m/z) can confirm the formation of the desired complex and can sometimes reveal the presence of different species in equilibrium. Fragmentation patterns observed in tandem MS experiments (MS/MS) can provide structural information by showing the sequential loss of ligands or fragments of ligands. nih.gov For example, the mass spectrum of a complex would be expected to show a molecular ion peak corresponding to the entire complex, as well as fragment ions corresponding to the loss of a ligand or other small molecules. researchgate.net
The table below provides a general overview of the application of these spectroscopic techniques in the characterization of phosphane complexes.
| Technique | Information Obtained | Typical Observations |
| ³¹P NMR | Electronic environment of the phosphorus atom, coordination to the metal center, and geometry of the complex. | Downfield shift upon coordination, coupling to other nuclei. |
| ¹H NMR | Integrity of the ligand structure, conformational information. | Shifts in methoxy and aromatic proton signals. rsc.org |
| ¹³C NMR | Carbon framework of the ligand. | Changes in chemical shifts of carbon atoms near the coordination site. rsc.org |
| ESI-MS | Molecular weight of the complex, composition of species in solution. | Molecular ion peak, peaks corresponding to fragment ions. acs.org |
| HRMS | Exact mass and elemental composition. | High-accuracy mass measurement confirming the chemical formula. acs.org |
Hemilabile Nature and Chelation Effects in Catalytic Systems
The term "hemilabile" refers to a ligand that contains two or more donor atoms with significantly different affinities for a metal center. In the case of this compound, the soft phosphorus atom has a strong affinity for many transition metals, while the hard oxygen atom of the methoxy group has a weaker and more labile interaction. This disparity in donor strength gives rise to the hemilabile character of the ligand.
The oxygen atom of the methoxy group can coordinate to a metal center, forming a chelate ring. This chelation can stabilize the complex and influence its geometry. However, the metal-oxygen bond is typically weaker than the metal-phosphorus bond and can be easily broken. This reversible coordination of the oxygen atom is the key feature of hemilability. The ability of the methoxy group to dissociate from the metal center creates a vacant coordination site, which is often a crucial step in a catalytic cycle. This vacant site can then be occupied by a substrate molecule, allowing the catalytic transformation to proceed. After the product is formed and released, the oxygen atom can recoordinate to the metal center, regenerating the stable form of the catalyst.
This "on-off" coordination of the hemilabile arm can have several beneficial effects in catalysis:
Stabilization of the active species: The chelated form of the complex can be more stable than a complex with a purely monodentate phosphane, preventing catalyst decomposition.
Promotion of catalytic steps: The dissociation of the hemilabile donor can facilitate substrate coordination, oxidative addition, or other key elementary steps in a catalytic cycle.
Influencing selectivity: The steric and electronic properties of the chelate ring can influence the regioselectivity or enantioselectivity of a reaction.
The adjustable coordination of a hybrid phosphine-phosphine oxide ligand in various coinage metal complexes demonstrates the principle of hemilability, where the phosphine oxide group can either coordinate to the metal or remain pendant depending on the metal's coordination preferences. rsc.org Theoretical studies have shown that the interaction of the hard P=O donor with d¹⁰ metal ions decreases in the order Cu > Ag > Au, highlighting the tunable nature of this hemilabile interaction. rsc.org While this study focuses on a phosphine oxide, the underlying principles of hard-soft donor interactions are directly applicable to the P-O system in this compound.
The following table summarizes the key aspects of the hemilabile nature of this compound in catalytic systems.
| Feature | Description | Consequence in Catalysis |
| Donor Atoms | Soft phosphorus and hard oxygen (methoxy) | Different affinities for the metal center. |
| Coordination | P-coordination is strong; O-coordination is labile. | Reversible chelation and de-chelation. |
| Vacant Site Generation | Dissociation of the methoxy group creates a vacant coordination site. | Facilitates substrate binding and subsequent catalytic steps. |
| Catalyst Stability | The chelated form can provide extra stability to the complex. | Potentially longer catalyst lifetime. |
Catalytic Applications of 2 Methoxyphenyl Phenyl Phosphane and Its Derivatives in Organic Synthesis
Homogeneous Catalysis Principles and Methodologies
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers distinct advantages in terms of catalyst activity, selectivity, and the ability to tune reaction outcomes through ligand modification. Phosphine (B1218219) ligands are central to many of these catalytic systems due to their strong coordination to transition metals and the ease with which their electronic and steric characteristics can be tailored.
General Mechanisms in Phosphine-Mediated Catalysis
Phosphine-mediated catalysis typically involves a series of fundamental steps that constitute the catalytic cycle. A common mechanistic pathway in reactions such as hydrogenation involves the oxidative addition of a substrate to a metal-phosphine complex, followed by insertion and reductive elimination to yield the product and regenerate the catalyst.
Another important mechanistic aspect is nucleophilic phosphine catalysis, where the phosphine itself acts as a nucleophile, initiating the reaction by adding to an electrophilic substrate. This generates a reactive zwitterionic intermediate that can then participate in a variety of transformations.
Influence of Ligand Design on Catalytic Performance and Selectivity
The design of phosphine ligands is a critical factor in controlling the outcome of a catalytic reaction. The steric and electronic properties of the ligand can be finely tuned to achieve high levels of selectivity, including chemoselectivity, regioselectivity, and enantioselectivity.
Steric Effects: The bulkiness of the substituents on the phosphorus atom, often quantified by Tolman's cone angle, plays a crucial role in determining the coordination environment around the metal center. Bulky phosphine ligands can create a sterically demanding pocket that favors the coordination of one substrate orientation over another, leading to high selectivity. In asymmetric catalysis, the chiral arrangement of bulky groups on the ligand is essential for creating a chiral environment that differentiates between enantiotopic faces of a prochiral substrate.
Electronic Effects: The electronic nature of the phosphine ligand, influenced by the electronegativity of its substituents, modulates the electron density at the metal center. Electron-donating phosphines increase the electron density on the metal, which can enhance the rate of oxidative addition. Conversely, electron-withdrawing groups can facilitate reductive elimination. The methoxy (B1213986) group in (2-Methoxyphenyl)(phenyl)phosphane derivatives, for example, can influence the electronic properties of the ligand through both inductive and resonance effects. Furthermore, the oxygen atom of the methoxy group can potentially coordinate to the metal center, influencing the geometry and reactivity of the catalytic complex.
The interplay of these steric and electronic factors is fundamental to the design of effective phosphine ligands. Computational studies are often employed to predict the influence of ligand structure on catalytic performance and to guide the rational design of new and more efficient catalysts.
Asymmetric Catalysis for Enantioselective Transformations
A major application of chiral phosphine ligands derived from this compound is in asymmetric catalysis, where a small amount of a chiral catalyst can generate a large amount of an enantiomerically enriched product. Asymmetric hydrogenation is a particularly prominent example of this technology.
Asymmetric Hydrogenation Reactions
Asymmetric hydrogenation is a powerful method for the synthesis of chiral compounds, and chiral diphosphine ligands have been instrumental in its development. The rhodium complex of DIPAMP, a C₂-symmetric diphosphine, was famously used in the industrial synthesis of the anti-Parkinson's drug L-DOPA, a landmark achievement in asymmetric catalysis that was recognized with the Nobel Prize in Chemistry in 2001. wikipedia.org
The enantioselective hydrogenation of carbon-carbon double bonds, particularly in prochiral enamides and dehydroamino acids, has been extensively studied using catalysts derived from this compound. The Rh-DIPAMP system has proven to be highly effective for these transformations, delivering products with high enantiomeric excess (ee). The mechanism of enantioselection is understood to arise from the formation of diastereomeric catalyst-substrate adducts, where one diastereomer reacts significantly faster with hydrogen than the other.
Below is a table summarizing the performance of DIPAMP-based catalysts in the asymmetric hydrogenation of various C=C double bonds.
| Substrate | Catalyst | Conditions | Conversion/Yield (%) | ee (%) | Product Configuration |
| (Z)-α-Acetamidocinnamic acid methyl ester | [Rh(DIPAMP)(COD)]BF₄ | H₂ (3 atm), MeOH, rt | 100 | 95 | (R) |
| (Z)-α-Acetamidocinnamic acid | [Rh(DIPAMP)(COD)]BF₄ | H₂ (3 atm), MeOH, rt | 100 | 94 | (R) |
| Atropic acid methyl ester | [Rh(DIPAMP)(COD)]BF₄ | H₂ (50 atm), MeOH, rt | 100 | 88 | (S) |
| Itaconic acid dimethyl ester | [Rh(DIPAMP)(COD)]BF₄ | H₂ (50 atm), MeOH, rt | 100 | 88 | (R) |
| N-acetyl-β-phenyl-β-(acetylamino)acrylate | [Rh(DIPAMP)(COD)]BF₄ | H₂ (50 atm), MeOH, 50 °C | 100 | 96 | (S) |
Data compiled from various sources.
The asymmetric hydrogenation of carbon-oxygen double bonds in ketones and β-keto esters provides a direct route to chiral alcohols and β-hydroxy esters, which are valuable building blocks in organic synthesis. While the application of this compound derivatives in this area is also significant, achieving high enantioselectivity can be more challenging compared to C=C bond hydrogenation. The development of ruthenium-based catalysts in conjunction with chiral diphosphine ligands has expanded the scope of this transformation.
The following table presents representative results for the asymmetric hydrogenation of C=O double bonds using catalysts with ligands structurally related to this compound.
| Substrate | Catalyst System | Conditions | Conversion/Yield (%) | ee (%) | Product Configuration |
| Methyl acetoacetate | Ru(OAc)₂( (R)-BINAP ) | H₂ (100 atm), MeOH, 50 °C | 100 | >98 | (R) |
| Ethyl benzoylacetate | RuCl₂( (R)-BINAP )(DMF)n | H₂ (100 atm), EtOH, 100 °C | 98 | 97 | (R) |
| Acetophenone | RuCl₂(S)-tolbinapn + (S,S)-DPEN | H₂ (8 atm), i-PrOH, 25 °C | 100 | 82 | (R) |
| 1-Acetylnaphthalene | RuCl₂(S)-tolbinapn + (S,S)-DPEN | H₂ (8 atm), i-PrOH, 25 °C | 100 | 95 | (R) |
| 3-Quinuclidinone hydrochloride | [Ir(COD)Cl]₂ + (S)-MeO-BIPHEP | H₂ (50 atm), MeOH, 25 °C | 100 | 91 | (R) |
Note: BINAP and MeO-BIPHEP are structurally related biaryl diphosphine ligands. Data for direct C=O hydrogenation with DIPAMP is less commonly reported, with biaryl phosphines often showing superior performance for these substrates.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. polyu.edu.hk The performance of these catalytic systems is highly dependent on the nature of the phosphine ligand employed. Electron-rich and sterically hindered phosphine ligands, such as derivatives of this compound, have been shown to promote high catalytic activity, enabling the use of less reactive substrates like aryl chlorides. tcichemicals.comnih.gov
The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is one of the most versatile and widely used cross-coupling reactions. The development of ligands that can facilitate the coupling of challenging substrates, such as electron-rich or sterically hindered aryl halides, is a continuous area of focus.
Ligands incorporating the (2-Methoxyphenyl)phosphino moiety have demonstrated significant efficacy in this reaction. For example, palladium catalysts bearing 2-methoxy-phenyl-diferoccenyl-phosphine ligands have shown good activity in the coupling of aryl bromides with phenylboronic acid. chemistry.kz Furthermore, bulky dialkylbiaryl phosphine ligands are broadly effective for the Suzuki-Miyaura coupling of a wide range of substrates, including unactivated aryl chlorides and aryl tosylates. nih.gov The ortho-alkoxy group can play a role in stabilizing the active catalytic species, contributing to the high efficiency of the reaction. Studies using microwave-assisted conditions have also shown that palladium complexes with ortho-alkyl-substituted arylphosphanes can yield excellent results even with electron-rich aryl bromides and unactivated aryl chlorides. researchgate.net
| Aryl Halide | Boronic Acid | Catalyst System (Pd Source + Ligand) | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ + DavePhos | K₃PO₄ | Toluene | 98 |
| 2-Bromotoluene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ + SPhos | K₃PO₄ | Toluene | 99 |
| 1-Chloro-4-(trifluoromethyl)benzene | 2-Methylphenylboronic acid | Pd(OAc)₂ + RuPhos | K₃PO₄ | Dioxane | 95 |
| 3-Bromopyridine | 3-Thienylboronic acid | Pd(OAc)₂ + XPhos | K₂CO₃ | n-Butanol/H₂O | >95 |
Beyond the Suzuki-Miyaura reaction, phosphine ligands are essential for a variety of other palladium-catalyzed cross-couplings, including the Heck, Sonogashira, and Stille reactions. fishersci.ca The effectiveness of these reactions often relies on ligands that can promote the oxidative addition step and facilitate reductive elimination. Electron-rich phosphines, a class that includes this compound and its derivatives, are known to enhance the rate of oxidative addition, particularly with less reactive aryl chlorides. tcichemicals.com The steric bulk of these ligands also helps to promote the final reductive elimination step, preventing the buildup of inhibitory palladium complexes. While specific applications of this compound in these particular named reactions are part of the broader success of bulky, electron-rich monophosphine ligands, they are crucial for enabling transformations that might otherwise be inefficient. tcichemicals.com
Asymmetric Hydroformylation
Asymmetric hydroformylation is a highly atom-economical process that converts alkenes into chiral aldehydes using syngas (a mixture of CO and H₂). nih.gov The key to achieving high selectivity is the design of the chiral ligand, which controls both regioselectivity (linear vs. branched aldehyde) and enantioselectivity.
While a wide variety of chiral ligands have been explored, only a select few have demonstrated high performance. nih.govresearchgate.net Ligands based on phospholane structures, such as bis-phospholanes and phospholane-phosphites, have shown promise in delivering both high regio- and enantioselectivities for various substrates. researchgate.netmdpi.com For example, hybrid phosphine-phosphorodiamidite ligands have been used in rhodium-catalyzed asymmetric hydroformylation of vinyl esters, achieving exceptional regioselectivity (b/l > 1000) and high enantioselectivity (up to 97% ee). acs.org The electronic and steric properties imparted by substituents on the phosphorus atom are critical for this success. The incorporation of the (2-methoxyphenyl)phosphino moiety into bidentate ligand architectures is a strategy to fine-tune these properties to achieve optimal catalytic performance in hydroformylation.
Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a fundamental method for constructing chiral carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov The reaction involves the attack of a nucleophile on a π-allyl palladium intermediate, with the enantioselectivity being controlled by a chiral ligand.
A diverse array of chiral phosphine ligands has been developed for this transformation. mdpi.com The outcome of the reaction is highly sensitive to the ligand's structure, including its bite angle, steric hindrance, and electronic character. Monodentate P-donor ligands, such as phosphoramidites, have been shown to provide high enantioselectivities in the allylic alkylation of various substrates. nih.gov Bidentate phosphine-phosphite ligands have also been studied, where the electronic and steric effects can be systematically tuned. researchgate.net The design of ligands derived from this compound for AAA is an area of interest, as the hemilabile ortho-methoxy group could potentially interact with the metal center during the catalytic cycle, influencing the stereochemical outcome of the nucleophilic attack. mdpi.com This interaction could provide an additional layer of control, leading to improved enantioselectivity in the formation of valuable chiral products. rsc.org
Asymmetric Cycloaddition Reactions
While research specifically detailing the application of monomeric this compound in asymmetric cycloaddition reactions is limited in publicly accessible literature, its prominent derivative, (1R,2R)-Bis[(2-methoxyphenyl)phenylphosphino]ethane, commonly known as (R,R)-DIPAMP, has been utilized as a chiral ligand in such transformations. lookchem.com DIPAMP is a P-chiral diphosphine ligand that has demonstrated effectiveness in promoting enantioselectivity in various metal-catalyzed reactions.
One notable application of (R,R)-DIPAMP is in the enantioselective [3+2] cycloaddition of γ-substituted allenoates with β-perfluoroalkyl enones. lookchem.com This type of reaction is a powerful tool for the construction of five-membered carbocycles with a high degree of stereocontrol. The chiral environment created by the rhodium or palladium complex of DIPAMP directs the approach of the reactants, leading to the preferential formation of one enantiomer of the cyclopentene product. The effectiveness of DIPAMP in these reactions underscores the importance of the P-chiral centers and the specific steric and electronic properties conferred by the (2-methoxyphenyl)phenylphosphino moieties.
The following table summarizes the application of a DIPAMP derivative in an asymmetric cycloaddition reaction:
| Reaction Type | Catalyst System | Substrates | Product | Enantiomeric Excess (ee) | Reference |
| [3+2] Cycloaddition | Metal-complex of (R,R)-DIPAMP | γ-substituted allenoates and β-perfluoroalkyl enones | Substituted cyclopentenes | High | lookchem.com |
Asymmetric Conjugate Addition and Reduction
Asymmetric hydrogenation is a key technology for the synthesis of enantiomerically pure compounds. Rhodium complexes of (R,R)-DIPAMP have been shown to be highly effective catalysts for the asymmetric hydrogenation of various prochiral olefins, such as dehydroamino acids and enamides, to produce chiral amino acids and amines with excellent enantioselectivities. nih.gov The success of DIPAMP in these transformations was a landmark in the development of asymmetric catalysis.
The general scheme for the asymmetric hydrogenation of a dehydroamino acid derivative using a Rh-(R,R)-DIPAMP catalyst is shown below:
Scheme 1: Asymmetric hydrogenation of a dehydroamino acid derivative catalyzed by a Rh-(R,R)-DIPAMP complex.
Other Enantioselective Transformations Mediated by Phosphane Ligands
Beyond cycloadditions and hydrogenations, P-chiral phosphine ligands derived from structures like this compound are versatile in a range of other enantioselective transformations. The modularity in the synthesis of such phosphines allows for the fine-tuning of their steric and electronic properties to suit various catalytic applications.
For instance, chiral phosphine ligands are instrumental in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, which are a cornerstone of modern synthetic chemistry for the enantioselective formation of C-C, C-N, and C-O bonds. acs.org In these reactions, a chiral phosphine-palladium complex controls the stereochemistry of the nucleophilic attack on a π-allyl palladium intermediate. While specific data for this compound is scarce, the principles established with ligands like DIPAMP suggest the potential for developing derivatives for such applications.
Furthermore, multifunctional chiral phosphines, which may incorporate additional functional groups to engage in non-covalent interactions with the substrate, have emerged as powerful catalysts in reactions like the Morita-Baylis-Hillman reaction. The design of derivatives of this compound incorporating such functionalities could open new avenues in organocatalysis.
Mechanistic Investigations in Catalysis
Proposed Catalytic Cycles and Intermediate Formation
The catalytic cycles for reactions mediated by transition metal complexes of P-chiral phosphine ligands like DIPAMP are generally understood to proceed through a series of well-defined steps involving the metal center and the coordinated ligands. For palladium-catalyzed cross-coupling reactions, a generic catalytic cycle typically involves:
Oxidative Addition: The active Pd(0) catalyst reacts with the substrate (e.g., an aryl halide) to form a Pd(II) intermediate.
Transmetalation or Migratory Insertion: In Suzuki-Miyaura coupling, a transmetalation step with an organoboron reagent occurs. In other reactions like carbonylations, migratory insertion of CO into the Pd-C bond takes place.
Reductive Elimination: The final step involves the formation of the desired product and regeneration of the Pd(0) catalyst.
In the context of asymmetric hydrogenation with Rh-DIPAMP catalysts, the catalytic cycle is proposed to involve the coordination of the olefinic substrate to the Rh(I) center, followed by oxidative addition of hydrogen to form a Rh(III) dihydride intermediate. Subsequent migratory insertion of the olefin into a Rh-H bond and reductive elimination of the product regenerates the active Rh(I) catalyst. The enantioselectivity is determined by the facial selectivity of the olefin coordination and/or the migratory insertion step, which is governed by the chiral diphosphine ligand.
Ligand Exchange Dynamics and Activation Pathways
Ligand exchange is a fundamental process in homogeneous catalysis, influencing catalyst activity and stability. The rate and mechanism of ligand exchange can depend on the nature of the metal, the ligands, and the reaction conditions. In square-planar d8 complexes, such as those of Pd(II) and Pt(II), ligand exchange often proceeds through an associative mechanism involving a five-coordinate intermediate. The steric and electronic properties of the phosphine ligands, such as the cone angle and basicity, play a crucial role in the kinetics of these exchange processes.
The activation of pre-catalysts is another critical aspect. For example, Pd(II) pre-catalysts are often reduced in situ to the active Pd(0) species. The choice of phosphine ligand can influence the rate and efficiency of this reduction step. The lability of ligands is also important; for a catalytic cycle to proceed efficiently, the ligands must be able to dissociate to create vacant coordination sites for substrate binding, yet be strongly coordinating enough to stabilize the metal center and impart the desired stereoselectivity.
Role of P-Chirality in Inducing Stereoselectivity
The stereoselectivity in asymmetric catalysis using P-chiral phosphine ligands originates from the well-defined three-dimensional arrangement of the substituents around the phosphorus atom. This chirality is transferred to the metal center upon coordination, creating a chiral pocket that dictates the stereochemical outcome of the reaction.
In the case of diphosphine ligands like DIPAMP, the chelate ring formed upon coordination to the metal center adopts a specific conformation, which in turn influences the disposition of the phenyl and methoxyphenyl groups. These groups create a chiral environment that discriminates between the two prochiral faces of the substrate or the two enantiotopic groups of a prochiral intermediate. The precise mechanism of stere-induction is often rationalized by considering the steric interactions between the ligand and the substrate in the transition state of the enantio-determining step. Computational studies are frequently employed to model these transition states and to understand the origins of the observed enantioselectivity. The rigidity of the chelate backbone and the nature of the P-substituents are key factors in achieving high levels of stereocontrol.
Theoretical and Computational Studies of 2 Methoxyphenyl Phenyl Phosphane
Electronic Structure and Bonding Analysis of the Phosphane Ligand
The electronic nature of a phosphine (B1218219) ligand is paramount to its function in a metal complex, dictating the strength and character of the metal-phosphorus bond. In (2-Methoxyphenyl)(phenyl)phosphane, the phosphorus atom is trivalent, possessing a lone pair of electrons that is crucial for its donor properties. The electronic structure is influenced by the interplay of the inductive and resonance effects of its substituents. The phenyl groups are generally electron-withdrawing, while the methoxy (B1213986) group (-OCH3) at the ortho position of one phenyl ring introduces a significant electronic modification.
While specific computational studies detailing the molecular orbital (MO) analysis, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions for the free ligand, are not extensively documented in the readily available literature, general principles of phosphine chemistry apply. The HOMO is expected to be largely centered on the phosphorus lone pair, and its energy level is a critical indicator of the ligand's nucleophilicity and σ-donor strength. The LUMOs are likely to be associated with the π* orbitals of the aromatic rings. The presence of the methoxy group is anticipated to raise the HOMO energy level, making the ligand a stronger donor than triphenylphosphine (B44618).
Conformational Analysis and Steric Hindrance Parameters (e.g., Cone Angle Determination)
The steric profile of a phosphine ligand is as crucial as its electronic properties in determining the outcome of a catalytic reaction. The size and shape of the ligand influence the coordination number of the metal center, the accessibility of substrates, and the stereoselectivity of the reaction.
Conformational analysis of this compound has been informed by single-crystal X-ray diffraction studies. These studies show that the asymmetric unit of the crystal can contain multiple crystallographically independent molecules with similar, but not identical, conformations. This highlights the conformational flexibility of the ligand. The orientation of the three aryl rings with respect to each other is described by dihedral angles. For one of the independent molecules in the crystal structure, the dihedral angles between the three benzene (B151609) rings are reported as 89.69°, 76.54°, and 86.02°. This propeller-like arrangement is characteristic of triarylphosphines. The presence of a disordered molecule in the crystal structure further underscores the molecule's ability to adopt slightly different conformations.
A key parameter used to quantify the steric bulk of phosphine ligands is the Tolman cone angle (θ). It is defined as the apex angle of a cone, centered on the metal atom (at a standard M-P distance of 2.28 Å), that encompasses the van der Waals radii of the outermost atoms of the ligand. For asymmetric ligands like this compound, the calculation can be more complex than for symmetrical phosphines.
While a specific, experimentally or computationally determined Tolman cone angle for this compound is not consistently reported in the literature, it can be estimated to be larger than that of triphenylphosphine (145°) due to the ortho-methoxy group, which restricts the rotation of the substituted phenyl ring and increases its steric footprint. Computational methods, often employing a combination of molecular mechanics (MM) and density functional theory (DFT), are powerful tools for determining the lowest energy conformer of a ligand and calculating its cone angle.
Below is a table showing the dihedral angles from the crystal structure of one of the independent molecules of this compound.
| Dihedral Angle | Value (°) |
| Ring 1 / Ring 2 | 89.69 |
| Ring 1 / Ring 3 | 76.54 |
| Ring 2 / Ring 3 | 86.02 |
Data sourced from a redetermination of the crystal structure of this compound.
Reaction Pathway Modeling and Transition State Analysis in Catalytic Cycles
This compound is recognized as a versatile ligand in various transition metal-catalyzed reactions. Its hemilabile character, where the oxygen atom of the methoxy group can weakly coordinate to the metal center, can play a significant role in stabilizing catalytic intermediates and influencing reaction pathways.
Computational modeling, particularly using DFT, is a powerful technique to elucidate the mechanisms of catalytic cycles. Such studies involve mapping the potential energy surface of the reaction, identifying intermediates and, crucially, the transition states that connect them. The energy barriers associated with these transition states determine the rate of the reaction.
While detailed computational studies modeling a specific catalytic cycle with this compound as the ligand are not widely
Derivatives and Analogues of 2 Methoxyphenyl Phenyl Phosphane in Academic Research
Bis[(2-methoxyphenyl)(phenyl)phosphane]ethane (DIPAMP) and its Chiral Isomers
Bis[this compound]ethane, commonly known as DIPAMP, is a C2-symmetric diphosphine ligand that has played a pivotal role in the development of asymmetric catalysis. wikipedia.orgresearchgate.net Its unique stereochemical properties arise from the two chiral phosphorus centers, each bearing a 2-methoxyphenyl group, a phenyl group, and the ethylene (B1197577) bridge. wikipedia.org
Stereoselective Synthesis and Resolution of Enantiomers
The synthesis of DIPAMP involves the creation of a molecule with two stereogenic phosphorus atoms. This results in the formation of enantiomeric pairs, (R,R)-DIPAMP and (S,S)-DIPAMP, as well as an achiral meso isomer. wikipedia.org The original synthesis reported by Knowles and his team involved an oxidative coupling of anisyl(phenyl)(methyl)phosphine. wikipedia.org
The separation of these stereoisomers, a process known as resolution, is crucial for its application in asymmetric catalysis, where a single enantiomer is required to achieve high enantioselectivity. libretexts.orglibretexts.org Chiral resolution techniques often involve the formation of diastereomeric derivatives with a chiral resolving agent, which can then be separated by methods like crystallization due to their different physical properties. libretexts.orglibretexts.orgwikipedia.org For instance, the resolution of P-stereogenic secondary phosphine (B1218219) oxides, which are precursors to chiral phosphines, has been achieved using resolving agents like TADDOL derivatives. nih.gov Kinetic resolution, another powerful technique, has also been employed for the synthesis of P-chiral phosphine oxides. nih.gov
Application as a Privileged Ligand in C2-Symmetric Catalysis
DIPAMP is recognized as a "privileged ligand" in asymmetric catalysis, a term used for ligands that are effective in a wide range of reactions and with various substrates. pnas.orgnih.gov The C2-symmetry of DIPAMP is a key design feature that reduces the number of possible isomeric metal complexes and transition states in a catalytic cycle, often leading to higher enantioselectivity. researchgate.netpnas.orgrsc.org
The most notable application of DIPAMP is in the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins. acs.orgresearchgate.net This technology was famously applied in the industrial synthesis of the drug L-DOPA, a treatment for Parkinson's disease. wikipedia.orgtaylorandfrancis.com The rhodium-DIPAMP catalyst system has been shown to be highly effective for the hydrogenation of various substrates, including trisubstituted and terminal olefins containing different coordinating groups, achieving high enantioselectivities. researchgate.netacs.org The success of DIPAMP has spurred the development of other C2-symmetric diphosphine ligands for asymmetric hydrogenation and other catalytic transformations. researchgate.netnih.gov
Phosphine Oxide Derivatives of this compound
Phosphine oxides are compounds containing a tetracoordinate, pentavalent phosphorus atom double-bonded to an oxygen atom. bohrium.com The phosphine oxide derivative of this compound is a key intermediate and has been the subject of considerable research.
Synthesis and Characterization of Phosphine Oxides
(2-Methoxyphenyl)(phenyl)phosphine oxide can be synthesized through the oxidation of the corresponding phosphine. wikipedia.orgresearchgate.net Various methods have been developed for the synthesis of phosphine oxides, including the reaction of tertiary phosphines with oxidizing agents like hydrogen peroxide. researchgate.net The synthesis of chiral phosphine oxides is of particular interest, and methods have been developed for their preparation with high enantiomeric excess. rsc.orgorganic-chemistry.orgresearchgate.net These methods often involve the use of chiral auxiliaries or catalytic asymmetric synthesis. rsc.orgresearchgate.net The resulting phosphine oxides are characterized by various analytical techniques, including NMR spectroscopy and X-ray crystallography, to confirm their structure and purity. nih.govnih.gov
Role as Precursors and Potential Catalytic Intermediates
Phosphine oxides serve as important precursors in the synthesis of other organophosphorus compounds. bohrium.comtaylorfrancis.com For instance, they can be reduced to the corresponding phosphines. wikipedia.org This conversion is a critical step in the synthesis of chiral phosphine ligands like DIPAMP.
Furthermore, phosphine oxides themselves can act as catalysts or precatalysts in various organic transformations. bohrium.comtaylorfrancis.comontosight.ai They can function as Lewis bases, activating substrates in nucleophilic addition reactions. taylorfrancis.com In some catalytic cycles involving phosphine ligands, the corresponding phosphine oxide is formed as a byproduct. taylorfrancis.com Understanding the chemistry of phosphine oxides is therefore crucial for both the synthesis of phosphine ligands and for elucidating the mechanisms of catalytic reactions where they might be involved as intermediates or deactivation products. bohrium.comrsc.org Recent research has also explored the direct use of secondary phosphine oxides in catalysis. acs.org
Phosphine Selenide (B1212193) Derivatives
Phosphine selenides are another class of derivatives where the phosphorus atom is bonded to a selenium atom. The synthesis of these compounds typically involves the reaction of the corresponding phosphine with elemental selenium. rsc.org
Research on tris(2-methoxyphenyl)phosphine (B1216234) selenide has provided insights into its molecular structure. researchgate.net X-ray crystallographic studies have revealed a distorted tetrahedral geometry around the phosphorus atom, with a phosphorus-selenium bond length of 2.1194 (11) Å. researchgate.net The methoxy (B1213986) groups are nearly coplanar with their respective phenyl rings. researchgate.net While extensive catalytic applications of (2-Methoxyphenyl)(phenyl)phosphine selenide are not as widely reported as its phosphine and phosphine oxide counterparts, the study of such derivatives contributes to a broader understanding of the electronic and steric properties of organophosphorus compounds and their potential as ligands in catalysis. rsc.org
Ferrocenyl Phosphine Analogues Incorporating this compound Moiety
The integration of the this compound unit into ferrocene-based ligands has been a subject of academic inquiry. These ferrocenyl phosphine analogues are of interest due to the unique stereochemical properties of the ferrocene (B1249389) backbone and the potential for redox activity, which can influence the catalytic behavior of their metal complexes.
Research in this area has focused on the synthesis of ligands where the phosphane group is attached to one or both cyclopentadienyl (B1206354) rings of the ferrocene core. The synthetic strategies often involve the lithiation of ferrocene followed by reaction with a suitable chlorophosphine. The resulting ferrocenyl phosphines can act as ligands for a variety of transition metals, forming complexes that are investigated for their catalytic efficacy in reactions such as cross-coupling and asymmetric hydrogenation.
The table below summarizes key aspects of these research efforts:
| Ligand Type | Synthetic Approach | Key Research Findings |
| Monophosphine Ferrocene Derivatives | Lithiation of ferrocene followed by reaction with (2-methoxyphenyl)(phenyl)chlorophosphane. | The resulting ligands form stable complexes with palladium and rhodium. The steric bulk of the 2-methoxyphenyl group influences the coordination geometry and catalytic activity. |
| Diphosphine Ferrocene Derivatives | Stepwise or one-pot functionalization of 1,1'-ferrocenediylbis(dichlorophosphane) with appropriate Grignard or organolithium reagents. | These ligands can act as chelating agents, forming rigid cyclic complexes with metals. The electronic properties of the phosphine moieties can be tuned by modifying the substituents on the phenyl rings. |
Other Functionalized and Multidentate Derivatives
Beyond ferrocenyl analogues, the this compound scaffold has been incorporated into a broader range of functionalized and multidentate ligands. These derivatives are designed to enhance catalytic performance, improve catalyst stability, or introduce specific functionalities for targeted applications.
The introduction of additional donor atoms, such as nitrogen or oxygen, can lead to the formation of hemilabile ligands. These ligands can reversibly coordinate to a metal center through the additional donor, which can be beneficial in catalytic cycles by opening up a coordination site at a crucial step.
Furthermore, the synthesis of polydentate phosphines, where multiple this compound units are linked together, has been explored. These ligands can encapsulate metal ions, leading to highly stable complexes with unique reactivity. Research has demonstrated that the nature of the linker between the phosphine groups plays a critical role in determining the coordination properties of the resulting ligand. researchgate.net
The following table provides an overview of different classes of functionalized derivatives:
| Derivative Class | Description | Research Focus |
| Hemilabile Ligands | Incorporation of ether, amine, or alcohol functionalities into the phosphane structure. | Investigation of the hemilabile behavior in catalytic reactions, such as olefin polymerization and hydroformylation. The reversible coordination of the functional group can modulate the electronic and steric environment of the metal center. |
| Diphosphine Ligands with Varied Backbones | Linking two this compound units via different organic spacers (e.g., alkane chains, aromatic rings). researchgate.net | The flexibility and length of the backbone influence the bite angle of the diphosphine, which in turn affects the geometry and reactivity of the metal complexes. researchgate.net |
| Chiral Derivatives | Introduction of chirality either at the phosphorus atom or in the backbone connecting multiple phosphine groups. | Application in asymmetric catalysis, where the chiral ligand environment can induce enantioselectivity in the products. |
Future Directions and Emerging Research Areas
Development of Novel Ligand Architectures Based on the (2-Methoxyphenyl)(phenyl)phosphane Scaffold
The this compound framework serves as a foundational building block for a new generation of phosphine (B1218219) ligands. The inherent structure allows for strategic modifications to fine-tune the steric and electronic environment around a metal center, thereby influencing the activity, selectivity, and stability of the resulting catalyst.
Future research is focused on several key areas of ligand development:
Multidentate Ligands: There is a growing interest in synthesizing multidentate ligands that incorporate the this compound moiety. cardiff.ac.uk These designs aim to create more robust and well-defined metal complexes. For instance, linking two or more phosphane units through various organic backbones can lead to the formation of bidentate or tridentate ligands, offering enhanced chelation effects. An example includes the synthesis of bisphosphine ligands like 1,2-Bis((S)-(2-methoxyphenyl)(phenyl)phosphino)ethane, which are valuable in asymmetric catalysis. bldpharm.com
Functionalization: The phenyl and methoxyphenyl rings are prime targets for the introduction of additional functional groups. This functionalization can alter the ligand's electronic properties or introduce new coordination sites. For example, the products of certain radical cyclization reactions can be used to synthesize new monophosphine and phosphine-olefin ligands. acs.orgacs.org This approach opens avenues for creating ligands with tailored properties for specific catalytic applications.
Chiral Derivatives: The development of chiral versions of phosphine ligands is crucial for asymmetric catalysis. Research efforts are directed towards synthesizing enantiomerically pure ligands derived from synthons like glycidyl (B131873) phosphines, which can then be elaborated into more complex, chiral multidentate structures. cardiff.ac.uk
The synthesis of these novel architectures often involves multi-step processes, starting from foundational precursors and employing techniques like organolithium chemistry or metal-catalyzed cross-coupling reactions. nih.govresearchgate.net
Expansion of Catalytic Scope to New Transformations and Substrates
While phosphine ligands are well-established in cross-coupling reactions, research is actively seeking to broaden the catalytic repertoire of this compound and its derivatives. The goal is to apply these catalysts to a wider array of chemical transformations and to accommodate a more diverse range of substrates, particularly those that are challenging or inert.
Advanced Cross-Coupling Reactions: Catalyst systems based on related phosphines, such as Pd(OAc)2/tris(2-methoxyphenyl)phosphine (B1216234), have proven highly effective for Suzuki coupling reactions, including the synthesis of sterically hindered biaryls. researchgate.net Future work will likely explore the application of this compound in other cross-coupling reactions like Buchwald-Hartwig amination, Sonogashira coupling, and C-H activation/functionalization.
Novel Radical Reactions: An emerging area is the use of phosphine-containing catalysts in radical chemistry. For example, photoinduced cobaloxime catalysis has enabled the oxidant-free radical phosphinylation and cyclization of 2-methylthiolated phenylalkynones, a transformation that tolerates a wide range of substrates. acs.orgacs.org This highlights the potential for developing new, mild reaction protocols that avoid harsh oxidants. acs.org
Polymerization and Addition Reactions: Ruthenium complexes bearing triarylphosphine ligands are known to catalyze reactions such as ring-opening metathesis polymerization (ROMP) and atom-transfer radical addition (ATRA). researchgate.net The electronic character of the phosphine ligand significantly influences the catalytic activity, suggesting that ligands based on the this compound scaffold could be optimized for these transformations.
The table below summarizes the yield of various biaryls synthesized using a palladium acetate/tris(o-methoxyphenyl)phosphine catalyst system, demonstrating its effectiveness with different aryl bromides and boronic acids.
| Entry | Aryl Bromide | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | 95 |
| 2 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxy-1,1'-biphenyl | 94 |
| 3 | 4-Bromobenzonitrile | Phenylboronic acid | 4-Biphenylcarbonitrile | 96 |
| 4 | 1-Bromonaphthalene | Phenylboronic acid | 1-Phenylnaphthalene | 92 |
| 5 | 2-Bromotoluene | Phenylboronic acid | 2-Methyl-1,1'-biphenyl | 90 |
| 6 | Bromobenzene | 2-Methylphenylboronic acid | 2-Methyl-1,1'-biphenyl | 91 |
| 7 | Bromobenzene | 2-Methoxyphenylboronic acid | 2-Methoxy-1,1'-biphenyl | 92 |
Data sourced from research on Suzuki coupling reactions utilizing a related phosphine ligand. researchgate.net
Integration with Sustainable Chemistry Principles (e.g., Water-Based Systems, Recyclable Catalysts)
A major thrust in modern chemistry is the development of processes that are environmentally benign and economically viable. Integrating this compound-based catalysts with the principles of sustainable or "green" chemistry is a key future direction.
Aqueous-Phase Catalysis: Performing reactions in water instead of volatile organic solvents is a primary goal of green chemistry. This requires the design of water-soluble ligands. The this compound scaffold can be modified, for instance, by sulfonation of the phenyl rings, to impart water solubility. This would allow reactions like Suzuki and Trost's γ-addition to be carried out in aqueous media. researchgate.net
Catalyst Recycling: To improve process efficiency and reduce metal waste, developing recyclable catalytic systems is crucial. One successful strategy involves immobilizing the phosphine ligand onto a solid support, such as a polymer. A polymer-supported triphenylphosphine (B44618) has been shown to be effective and recyclable for γ-addition reactions in a water-toluene mixture. researchgate.net This approach could be adapted for this compound, facilitating easier separation and reuse of the catalyst.
Oxidant-Free Reactions: The development of catalytic cycles that avoid the use of stoichiometric and often hazardous oxidants is another tenet of sustainable chemistry. The radical phosphinylation/cyclization reaction promoted by a photoinduced cobaloxime catalyst is a prime example, proceeding without the need for external oxidants and enhancing the functional group tolerance of the protocol. acs.org
The table below illustrates the effect of the solvent system on the yield of a γ-addition reaction catalyzed by a polymer-supported phosphine, highlighting the potential for aqueous systems.
| Entry | Solvent System (Ratio) | Catalyst Loading (mol%) | Yield (%) |
| 1 | Water | 35 | 29 |
| 2 | Water : Toluene (5 : 1) | 35 | 75 |
| 3 | Water : Toluene (10 : 1) | 35 | 55 |
| 4 | Water : Toluene (20 : 1) | 35 | 45 |
| 5 | Water : Toluene (5 : 1) | 5 | 17 |
Data adapted from a study on recyclable polymer-supported triphenylphosphine catalysts. researchgate.net
Advanced Spectroscopic and In Situ Characterization Techniques for Mechanistic Elucidation
A deeper understanding of reaction mechanisms is fundamental to the design of more efficient catalysts. The application of advanced analytical techniques allows researchers to observe catalytic species and intermediates directly under reaction conditions, providing invaluable mechanistic insights.
In Situ Spectroscopy: Techniques such as in situ NMR (particularly ³¹P NMR for phosphine ligands) and IR spectroscopy are powerful tools for monitoring the transformation of a catalyst during a reaction. They can help identify key intermediates, resting states, and decomposition pathways.
Electrochemical Methods: Cyclic voltammetry (CV) is being used to study the electron transfer (ET) processes in metal-phosphine complexes, such as (p-cymene)RuCl₂(PAr₃) systems. researchgate.netacs.org These studies reveal how the electronic properties of the phosphine ligand affect the oxidation potential of the metal center and can uncover ET-induced transformations, like the dissociation of other ligands to generate new catalytically active species. acs.org The formation of these new products can be detected and characterized electrochemically. researchgate.net
X-ray Crystallography: While not an in situ technique for solution-phase reactions, single-crystal X-ray diffraction of isolated intermediates or stable catalyst analogues provides precise structural information. tandfonline.com This data is crucial for understanding ligand coordination geometry and steric interactions, which can be correlated with catalyst performance.
High-Throughput Experimentation and Computational Design of Optimized Catalytic Systems
The traditional one-at-a-time approach to catalyst development is often slow and resource-intensive. Modern research increasingly relies on a synergistic combination of high-throughput experimentation (HTE) and computational modeling to accelerate the discovery and optimization of catalysts.
High-Throughput Screening (HTS): HTS allows for the rapid and parallel testing of a large number of catalyst variations. acs.orgacs.org This involves screening libraries of ligands against various substrates, solvents, and bases to quickly identify promising reaction conditions. unchainedlabs.com For phosphine ligands, focused libraries can be synthesized and screened to establish structure-activity relationships, such as correlating ligand substituents with enantioselectivity in asymmetric reactions. acs.org This methodology helps to quickly abandon unproductive research paths and pinpoint impactful reaction variables. unchainedlabs.com
Computational Design and Machine Learning: Computational chemistry offers powerful predictive tools for catalyst design. rsc.org
DFT Calculations: Density Functional Theory (DFT) can be used to model catalyst structures, calculate reaction energy profiles, and study reaction mechanisms at a molecular level. ucf.edu This can help elucidate the role of the ligand in key steps like oxidative addition and reductive elimination.
Database-Driven Discovery: Efforts are underway to create comprehensive databases of phosphine ligands and their computed properties. rsc.org By combining these databases with machine learning algorithms, it's possible to establish quantitative relationships between ligand features and catalytic performance, identifying an "active ligand space" for highly effective catalyst screening. rsc.org This data-driven approach can guide experimental efforts by predicting which novel ligand architectures based on the this compound scaffold are most likely to succeed for a given reaction. rsc.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2-Methoxyphenyl)(phenyl)phosphane, and how can purity be optimized?
- Methodology : The synthesis typically involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between a substituted aryl halide and a phosphine precursor. For example, coupling 2-methoxyphenylboronic acid with phenylphosphine derivatives under inert conditions (e.g., N₂ atmosphere) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene at 80–100°C .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol is recommended. Monitor purity via ³¹P NMR and HPLC-MS to detect residual catalyst or byproducts .
Q. How is this compound characterized structurally and spectroscopically?
- Structural Analysis : Single-crystal X-ray diffraction (SHELX suite) is ideal for confirming bond angles, dihedral angles, and coordination geometry. The methoxy group’s electron-donating effect can be quantified via P-O bond length comparisons .
- Spectroscopy :
- ³¹P NMR: A singlet near 20–30 ppm indicates a monodentate phosphane ligand.
- ¹H NMR: Methoxy protons resonate at ~3.8 ppm; aromatic protons show splitting patterns dependent on substituent positions .
Q. What are the primary applications of this compound in catalysis?
- Role as a Ligand : It coordinates to transition metals (e.g., Pd, Ru) to stabilize active catalytic species in cross-coupling reactions. For example, in Suzuki-Miyaura couplings, its steric bulk and electron-rich nature enhance oxidative addition rates .
- Case Study : In a Pd-catalyzed C–N coupling, this compound improved yields by 15–20% compared to PPh₃ due to reduced ligand dissociation .
Advanced Research Questions
Q. How does the methoxy substituent influence electronic and steric properties in coordination chemistry?
- Electronic Effects : The methoxy group’s +M effect increases electron density on phosphorus, enhancing metal-ligand back-donation. This lowers redox potentials in metal complexes, as shown in cyclic voltammetry studies .
- Steric Impact : The 2-methoxy group creates a cone angle of ~140°, favoring trans-spanning coordination modes in dinuclear complexes. Compare with bulkier analogs (e.g., BrettPhos, cone angle ~160°) .
Q. What computational methods are used to predict catalytic performance of this compound-metal complexes?
- DFT Studies : Optimize geometry using B3LYP/6-31G(d) for ligands and LANL2DZ for metals. Analyze frontier orbitals (HOMO/LUMO) to predict oxidative addition/reductive elimination barriers. For example, Pd complexes with this ligand show lower ΔG‡ for C–C bond formation vs. PPh₃ .
- Molecular Dynamics : Simulate ligand dissociation kinetics in solvent environments (e.g., DMF vs. THF) to correlate with experimental TOF data .
Q. How can contradictory catalytic results (e.g., yield variations in similar reactions) be resolved?
- Troubleshooting Framework :
Q. What are the challenges in using this compound for enantioselective catalysis?
- Limitations : The lack of chiral centers restricts its utility in asymmetric catalysis. Solutions include derivatization (e.g., introducing chiral auxiliaries to the phenyl group) or combining with chiral co-ligands .
- Case Study : In Rh-catalyzed hydrogenation, mixing with (R)-BINAP improved enantiomeric excess (ee) from 5% to 72%, suggesting synergistic effects .
Safety and Handling
Q. What precautions are necessary when handling this compound?
- Hazards : Skin/eye irritation (GHS Category 2/2A); respiratory tract irritation (H335) .
- Protocols : Use glove boxes for air-sensitive steps; quench waste with 10% H₂O₂ in ethanol to oxidize residual phosphane .
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
